

Acknowledgment of Discrepancy in Mechanism of Action

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Compound of Interest

Compound Name: YLF-466D
Cat. No.: B10769890

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Initial reports and available scientific literature exclusively identify **YLF-466D** as a potent and novel small molecule activator of AMP-activated protein kinase (AMPK), not as a selective MEK1/MEK2 inhibitor. This technical guide will proceed based on the established and documented mechanism of **YLF-466D** as an AMPK activator, presenting a comprehensive overview of its core biological functions, experimental protocols, and therapeutic potential in this context. The information provided is intended for researchers, scientists, and drug development professionals.

An In-Depth Technical Guide on YLF-466D, a Novel AMPK Activator

Introduction

YLF-466D, with the IUPAC name 3-[[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, has been identified as a promising preclinical drug candidate with significant potential in treating metabolic diseases and myocardial ischemia-reperfusion injury.[1] Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2][3][4] Activation of AMPK in platelets has been shown to inhibit their aggregation, making it an attractive target for

novel antiplatelet therapies.[2] This guide details the preclinical in vitro findings for **YLF-466D**, its mechanism of action, and relevant experimental protocols. To date, no in vivo efficacy, pharmacokinetic, or clinical trial data for **YLF-466D** has been publicly reported, though its scalable synthesis suggests such studies may be in progress.[1][2]

Core Mechanism of Action: AMPK Activation

YLF-466D functions as a potent activator of AMPK.[1][4] AMPK is a master regulator of metabolism, and its activation triggers a cascade of events aimed at restoring cellular energy balance. This includes the inhibition of ATP-consuming anabolic pathways and the activation of ATP-generating catabolic pathways.[3] The activation of AMPK by **YLF-466D** has been demonstrated to be concentration-dependent in the range of 50-150 μM in platelets.[5][6]

The antiplatelet effects of **YLF-466D** are mediated through the AMPK signaling cascade.[2] Activated AMPK phosphorylates endothelial nitric oxide synthase (eNOS) at Serine 1177, which increases the production of nitric oxide (NO).[2][4] NO then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in cGMP and cyclic adenosine monophosphate (cAMP) levels leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157.[2][4] Phosphorylated VASP is a key inhibitor of platelet activation and aggregation.[2] The anti-aggregatory effects of **YLF-466D** are nullified by pretreatment with AMPK inhibitors like Compound C and ara-A, confirming the central role of AMPK in its mechanism of action.[2]

Data Presentation

Table 1: In Vitro Activity of **YLF-466D**

Parameter	Value	Cell Type/Assay Condition	Source
Effective Concentration Range	50-150 μM	Isolated Platelets	[5][6]
Downstream Phosphorylation Targets	AMPK α (Thr172), eNOS (Ser1177), VASP (Ser239, Ser157)	Platelets	[4]

Note: Specific IC50 values for platelet aggregation inhibition are not detailed in the provided search results, but the effective concentration range is consistently reported.

Experimental Protocols

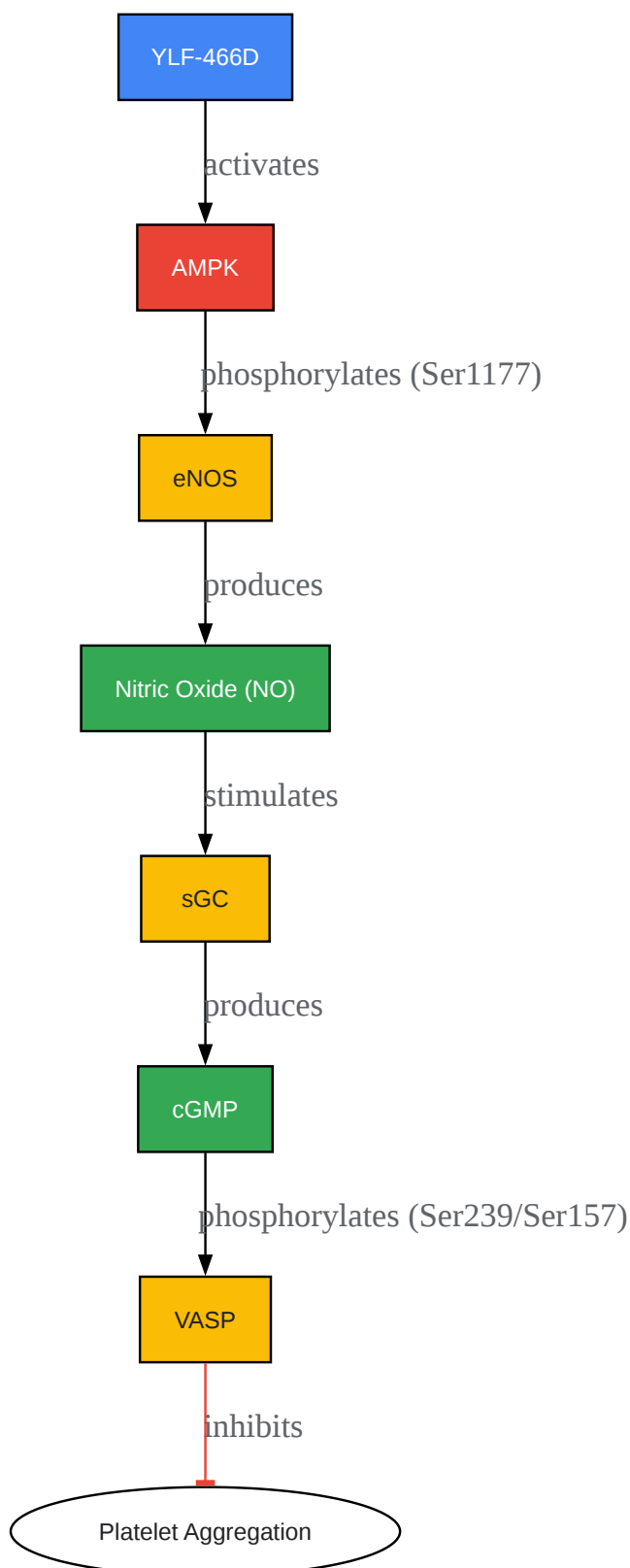
This protocol is designed to assess the inhibitory effect of **YLF-466D** on platelet aggregation.

- Platelet Preparation:
 - Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
 - Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).
 - To obtain washed platelets, further centrifuge the PRP in the presence of an anti-aggregating agent (e.g., prostacyclin) and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
- Aggregation Measurement:
 - Pre-incubate the platelet suspension (PRP or washed platelets) with various concentrations of **YLF-466D** or vehicle control (e.g., DMSO) for a specified time (e.g., 3-5 minutes) at 37°C.
 - Induce platelet aggregation by adding an agonist such as collagen, ADP, or thrombin.
 - Measure platelet aggregation using a platelet aggregometer, which records the change in light transmission through the platelet suspension over time.
 - Calculate the percentage of inhibition of aggregation for each concentration of **YLF-466D** compared to the vehicle control.
 - Determine the IC50 value by plotting the percentage of inhibition against the log concentration of **YLF-466D**.^[1]

This protocol is used to quantify the phosphorylation of key proteins in the AMPK signaling pathway following treatment with **YLF-466D**.

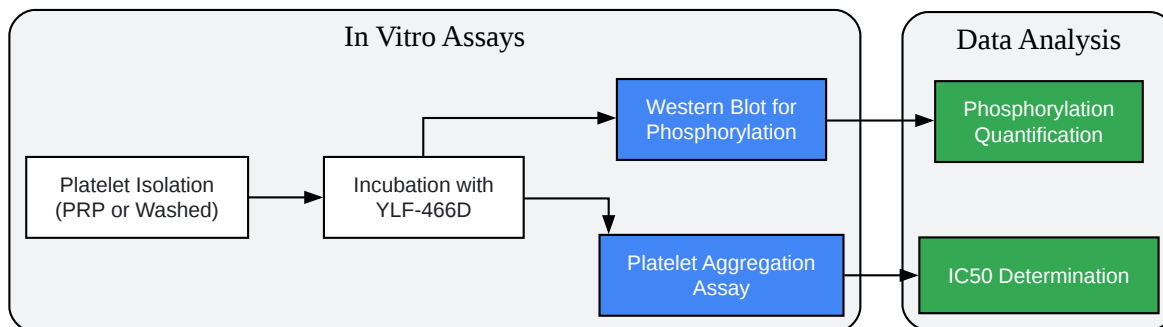
- Cell Lysis and Protein Quantification:
 - Treat platelets or other relevant cells with **YLF-466D** at various concentrations and time points.
 - Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Immunoblotting:
 - Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-AMPK α (Thr172), phospho-eNOS (Ser1177), phospho-VASP (Ser239/Ser157)) and the total forms of these proteins.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensity using densitometry analysis. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.^[4]

Mandatory Visualizations



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Caption: **YLF-466D** Signaling Pathway in Platelets.



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Caption: General Experimental Workflow for In Vitro Assays.

Future Directions

While the in vitro data for **YLF-466D** is promising, several critical steps are necessary to realize its therapeutic potential.[2]

- **In Vivo Efficacy Studies:** Preclinical studies in animal models of thrombosis and metabolic diseases are essential to validate the efficacy of **YLF-466D** in a physiological setting.[1][2][3]
- **Pharmacokinetic and Toxicological Profiling:** A comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of **YLF-466D** is required to assess its drug-like properties and safety profile.[1][2][3] According to a safety data sheet, **YLF-466D** is not classified as a hazardous substance and has no known irritant or sensitizing effects.[7]
- **Lead Optimization:** Further medicinal chemistry efforts could be directed towards optimizing the potency, selectivity, and pharmacokinetic properties of **YLF-466D**.[2]
- **Clinical Trials:** Should preclinical studies prove successful, the progression of **YLF-466D** or its analogs into clinical trials will be the ultimate step in determining its therapeutic value in humans.[2]

Conclusion

YLF-466D is a novel and potent activator of AMPK that demonstrates significant antiplatelet activity in vitro.[2][4] Its well-defined mechanism of action, involving the phosphorylation cascade of AMPK, eNOS, and VASP, provides a solid foundation for its further development as a therapeutic agent for thrombotic and potentially metabolic disorders.[2][3][4] The availability of a scalable synthesis process for **YLF-466D** will facilitate the necessary preclinical in vivo studies to fully assess its therapeutic potential.[1]

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